molecular formula C4H8O4S B123261 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide CAS No. 4440-89-5

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

Cat. No.: B123261
CAS No.: 4440-89-5
M. Wt: 152.17 g/mol
InChI Key: POVNYOLUWDFQOZ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is an organosulfur compound with the molecular formula C4H8O4S It is characterized by a five-membered ring containing two oxygen atoms, one sulfur atom, and two methyl groups attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide typically involves the reaction of dimethyl sulfate with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and heat transfer. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfides, and substituted dioxathiolanes .

Scientific Research Applications

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide involves its interaction with molecular targets through its sulfone group. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction is facilitated by the electrophilic nature of the sulfone group, which can undergo nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide is unique due to the presence of two methyl groups, which influence its reactivity and physical properties. These methyl groups can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

4,5-dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S/c1-3-4(2)8-9(5,6)7-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POVNYOLUWDFQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OS(=O)(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325964
Record name 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4440-89-5
Record name 1,3,2-Dioxathiolane, 4,5-dimethyl-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4440-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 522191
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004440895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC522191
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522191
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dimethyl-1,3,2lambda~6~-dioxathiolane-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
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Reactant of Route 3
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Reactant of Route 4
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Reactant of Route 5
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
Reactant of Route 6
4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide

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